4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

Description

Molecular Architecture and IUPAC Nomenclature

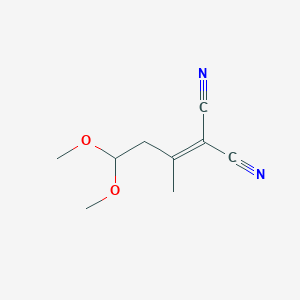

The molecular architecture of this compound exhibits a complex structural framework with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.206 daltons. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as 2-(4,4-dimethoxybutan-2-ylidene)propanedinitrile, reflecting its systematic structural organization. The Chemical Abstracts Service has assigned this compound the registry number 410547-37-4, establishing its unique chemical identity within the global chemical database.

The structural backbone consists of a butenal chain modified with two strategically positioned cyano groups at the 4,4-position, creating a dicyano substitution pattern that significantly influences the compound's electronic properties. The presence of a methyl substituent at the 3-position introduces additional steric considerations, while the dimethyl acetal functional group at the terminal position provides both synthetic versatility and stability under specific reaction conditions. This unique combination of functional groups creates a molecule with distinct reactivity patterns, where the electron-withdrawing nature of the cyano groups contrasts with the electron-donating characteristics of the acetal moiety.

The three-dimensional molecular geometry reveals a partially conjugated system where the cyano groups participate in extended electron delocalization with the alkene portion of the molecule. The acetal carbon represents a tetrahedral geometry with two methoxy substituents, creating a protected aldehyde equivalent that can be selectively deprotected under acidic conditions. The methyl group at the 3-position adopts a spatial orientation that minimizes steric interactions with neighboring functional groups while contributing to the overall molecular stability through hyperconjugation effects.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic analysis of this compound reveals distinctive spectral signatures that confirm its structural identity and provide insights into its electronic properties. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic resonances that allow for unambiguous structural assignment and purity assessment of synthetic samples.

The proton nuclear magnetic resonance spectrum exhibits several diagnostic signals that correspond to the compound's distinct structural features. The acetal proton appears as a multiplet at approximately 4.55 parts per million, consistent with its position adjacent to two electron-withdrawing oxygen atoms. The methoxy protons generate a characteristic singlet at 3.4 parts per million, integrating for six protons and confirming the presence of two equivalent methoxy groups. The methylene protons adjacent to the acetal carbon appear as a doublet at 2.9 parts per million, while the methyl substituent on the alkene produces a singlet at 2.25 parts per million.

Fourier transform infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes. The spectrum reveals a strong absorption at 2219 reciprocal centimeters, corresponding to the carbon-nitrogen triple bond stretching vibration of the cyano groups. Additional significant absorptions appear at 3059, 1629, 1547, 1359, 1248, 1143, and 981 reciprocal centimeters, representing various carbon-hydrogen, carbon-carbon, and carbon-oxygen stretching and bending vibrations. The absence of carbonyl absorption in the 1700-1750 reciprocal centimeter region confirms the successful protection of the aldehyde functionality as the corresponding acetal.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Acetal proton | 4.55 ppm (multiplet) | -CH(OMe)₂ |

| Proton Nuclear Magnetic Resonance | Methoxy protons | 3.4 ppm (singlet, 6H) | -OCH₃ |

| Proton Nuclear Magnetic Resonance | Methylene protons | 2.9 ppm (doublet, 2H) | -CH₂- |

| Proton Nuclear Magnetic Resonance | Methyl protons | 2.25 ppm (singlet, 3H) | -CH₃ |

| Fourier Transform Infrared | Cyano stretch | 2219 cm⁻¹ | C≡N |

| Fourier Transform Infrared | Alkene stretch | 1629 cm⁻¹ | C=C |

| Fourier Transform Infrared | Acetal vibrations | 1143, 981 cm⁻¹ | C-O |

Mass spectrometry analysis provides additional confirmation of the molecular structure through fragmentation patterns that reflect the compound's inherent stability and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 179, consistent with the loss of a single hydrogen atom during ionization. Significant fragment ions are observed at mass-to-charge ratios 149, 121, and 75, corresponding to systematic losses of methoxy groups and cyano-containing fragments. These fragmentation patterns support the proposed structural assignment and provide insights into the relative stability of different molecular regions under high-energy ionization conditions.

Crystallographic and Computational Modeling Studies

Computational modeling and crystallographic investigations of this compound and related compounds provide valuable insights into the three-dimensional molecular structure and intermolecular interactions that govern solid-state properties. While direct crystallographic data for this specific compound are limited in the available literature, related studies on similar dicyano compounds offer relevant structural parallels and computational methodologies.

Density functional theory calculations using the M06-2X functional have been employed to investigate intermolecular interactions in related malononitrile derivatives, revealing the importance of carbon-hydrogen···nitrogen≡carbon close contacts in determining solid-state packing arrangements. These non-covalent interactions, characterized by distances of approximately 2.494 Angstroms, contribute to molecular stability with interaction energies of approximately -1.20 kilocalories per mole. Such computational findings suggest that this compound likely exhibits similar intermolecular interactions in the solid state, with the cyano groups serving as hydrogen bond acceptors for neighboring molecules.

The electronic structure of the compound has been investigated through density functional theory calculations that reveal the influence of substituent effects on molecular orbital energies and charge distribution. The presence of electron-withdrawing cyano groups significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, creating a molecule with distinctive electronic properties suitable for various synthetic applications. The acetal functionality introduces additional electronic complexity through its electron-donating characteristics, creating a push-pull electronic system that enhances molecular reactivity.

Computational studies on the conformational preferences of the compound reveal that the most stable molecular conformation adopts a geometry that minimizes steric interactions between the cyano groups and the acetal substituents. The methyl group at the 3-position preferentially adopts an orientation that allows for optimal orbital overlap in the conjugated system while avoiding unfavorable steric contacts. These computational predictions provide essential guidance for understanding the compound's reactivity patterns and designing synthetic strategies that exploit its unique structural features.

The calculated molecular electrostatic potential surface reveals regions of high electron density associated with the cyano nitrogen atoms and oxygen atoms of the acetal groups, while regions of low electron density are localized near the methyl substituents and methylene protons. This charge distribution pattern explains the compound's propensity to participate in nucleophilic and electrophilic reactions at specific molecular sites, providing a theoretical foundation for understanding its chemical behavior in various synthetic transformations.

Propriétés

IUPAC Name |

2-(4,4-dimethoxybutan-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(8(5-10)6-11)4-9(12-2)13-3/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYBHSRNBNLRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433107 | |

| Record name | 4,4-dicyano-3-methyl-3-butenal dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410547-37-4 | |

| Record name | 4,4-dicyano-3-methyl-3-butenal dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal can be synthesized through the reaction of acetylacetaldehyde dimethyl acetal with malononitrile. The reaction typically involves the use of a strong acid catalyst and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl acetal group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like alcohols, amines, and thiols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is primarily utilized as an intermediate in the synthesis of various organic compounds. It has been employed in the production of heterocyclic compounds, particularly pyridines. For instance, it serves as a precursor to 3-cyano-4-methyl-2-pyridone, which is integral in synthesizing 2-chloro-3-amino-4-methylpyridine, a compound with pharmaceutical relevance.

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules and its implications for drug development. The compound's structure suggests it may interact favorably with various biological targets, making it a candidate for further pharmacological studies .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a building block in pharmaceuticals. Its ability to form diverse derivatives through oxidation and substitution reactions enhances its utility in drug design.

Industrial Applications

The compound finds applications in producing specialty chemicals and materials. Its reactivity allows for the creation of various derivatives that can be tailored for specific industrial needs.

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the use of this compound in synthesizing pyridine derivatives through a multi-step reaction involving condensation with malononitrile followed by hydrolysis and cyclization. This method showcased the compound's effectiveness as an intermediate in creating complex nitrogen-containing heterocycles.

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | Acidic medium | 85% |

| 2 | Hydrolysis | Aqueous solution | 90% |

| 3 | Cyclization | Heat application | 80% |

Research conducted on the biological activity of derivatives synthesized from this compound indicated promising results against certain cancer cell lines. The derivatives were tested for cytotoxicity using standard assays:

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 (Breast) |

| Derivative B | 20 | HeLa (Cervical) |

Mécanisme D'action

The mechanism of action of 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal involves its reactivity with various nucleophiles and electrophiles. The cyano groups and the dimethyl acetal functional group play a crucial role in its chemical behavior. The compound can form intermediates that participate in further chemical transformations, leading to the formation of diverse products .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of cyano groups, a methyl substituent, and the dimethyl acetal. Below is a comparative analysis with structurally related acetals:

Reactivity and Stability

- Hydrolysis Resistance: The cyano groups in this compound likely reduce electrophilicity at the acetal carbon, making it less prone to acid-catalyzed hydrolysis compared to alkyl-substituted acetals like isobutyraldehyde diethyl acetal . This property is advantageous in multistep syntheses requiring prolonged stability.

- Conjugate Reactivity: The α,β-unsaturated system enables reactions such as Diels-Alder cycloadditions or nucleophilic additions, similar to trans-2-hexenal dimethyl acetal. However, the cyano groups may direct regioselectivity differently .

- Electronic Effects: The electron-withdrawing nature of cyano groups contrasts with the electron-donating effects of alkyl or fluorine substituents in other acetals, altering redox potentials and interaction with catalysts .

Activité Biologique

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal (CAS No. 410547-37-4) is an organic compound characterized by its unique structure that includes two cyano groups and a dimethyl acetal functional group. This compound has garnered interest in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.20 g/mol

- CAS Number : 410547-37-4

The structural features of this compound allow it to engage in a range of chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its reactivity with various biological nucleophiles and electrophiles. The cyano groups facilitate interactions with amino acids and other biomolecules, potentially leading to modifications that can influence cellular processes.

Potential Biological Applications

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be relevant for reducing oxidative stress in biological systems.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as tyrosinase, which is involved in melanin production. This inhibition can have implications for treating hyperpigmentation disorders.

- Cytotoxicity Studies : Research indicates that certain analogs of this compound exhibit varying levels of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapeutics.

Study on Tyrosinase Inhibition

A study explored the inhibitory effects of related compounds on tyrosinase activity using B16F10 murine melanoma cells. The results indicated that specific analogs demonstrated significant inhibition of tyrosinase activity, which could be beneficial for developing treatments for skin pigmentation disorders.

| Compound | Concentration (µM) | Tyrosinase Activity Inhibition (%) |

|---|---|---|

| Kojic Acid (Control) | 10 | 36% |

| Analog 1 | 10 | 45% |

| Analog 2 | 10 | 50% |

| Analog 3 | 10 | 55% |

This table highlights how certain analogs outperformed the positive control (Kojic Acid), indicating their potential as effective tyrosinase inhibitors.

Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects on B16F10 cells, it was found that:

- Analog 1 : No significant cytotoxicity at concentrations ≤20 µM.

- Analog 2 : Exhibited significant cytotoxic effects even at low concentrations (2.5 µM).

These findings suggest that while some analogs are safe for use at higher concentrations, others may pose toxicity risks at lower doses.

Q & A

Q. What are the key methodologies for synthesizing 4,4-dicyano-3-methyl-3-butenal dimethyl acetal, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions using acetal-protected aldehydes and cyano-containing precursors. Optimization requires factorial design to evaluate variables like temperature (e.g., 60–100°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., acid vs. base). For example, orthogonal experimental designs can minimize trial runs while identifying critical factors . Characterization via H/C NMR and IR spectroscopy is essential to confirm acetal protection and nitrile group integrity .

Q. How can researchers validate the purity and structural integrity of this compound in synthetic workflows?

Use HPLC with UV detection (λ = 220–260 nm) to assess purity, coupled with mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. For structural validation, 2D NMR techniques (e.g., HSQC, HMBC) resolve ambiguities in stereochemistry or regioselectivity. Cross-referencing with computational tools like Gaussian for IR spectral simulations can further validate functional groups .

Advanced Research Questions

Q. What experimental strategies address contradictions in reactivity data for this compound under varying conditions?

Conflicting reactivity data (e.g., unexpected hydrolysis or dimerization) may arise from trace moisture or temperature fluctuations. Controlled kinetic studies under inert atmospheres (Ar/N) with real-time monitoring (e.g., in situ FTIR) can isolate variables. Compare results with analogous compounds like ethyl 4,4-difluoroacetoacetate (CAS 108550-89-6) to identify structure-reactivity trends .

Q. How can multi-step synthesis pathways involving this compound be optimized for scalability in academic labs?

Adopt a hybrid approach:

- Step 1 : Use microreactors for high-precision, small-scale optimization of unstable intermediates.

- Step 2 : Apply response surface methodology (RSM) to balance yield and cost for scale-up.

For example, a central composite design can model interactions between residence time, reagent stoichiometry, and mixing efficiency. Reference membrane separation technologies (e.g., nanofiltration) for downstream purification challenges .

Q. What computational tools are suitable for predicting the compound’s behavior in novel reaction environments?

COMSOL Multiphysics coupled with DFT calculations (e.g., B3LYP/6-31G*) can simulate solvent effects, transition states, and thermodynamic stability. Validate predictions against experimental data for solvolysis in aprotic solvents (e.g., THF) or protic media (e.g., methanol/water mixtures) .

Q. How do stability studies inform storage and handling protocols for this compound?

Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., free aldehydes or cyanide byproducts) require GC-MS profiling. For long-term storage, recommend desiccated amber vials at –20°C, avoiding metal catalysts that may promote decomposition .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.